Selina-3,7(11)-diene Selina-3,7(11)-diene Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethylidene)-, (4aR-trans)- is a natural product found in Humulus lupulus with data available.
Brand Name: Vulcanchem
CAS No.: 6813-21-4
VCID: VC8476839
InChI: InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1
SMILES: CC1=CCCC2(C1CC(=C(C)C)CC2)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

Selina-3,7(11)-diene

CAS No.: 6813-21-4

Cat. No.: VC8476839

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Selina-3,7(11)-diene - 6813-21-4

Specification

CAS No. 6813-21-4
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene
Standard InChI InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1
Standard InChI Key WNRBYZQFEBIUGD-LSDHHAIUSA-N
Isomeric SMILES CC1=CCC[C@]2([C@H]1CC(=C(C)C)CC2)C
SMILES CC1=CCCC2(C1CC(=C(C)C)CC2)C
Canonical SMILES CC1=CCCC2(C1CC(=C(C)C)CC2)C

Introduction

Chemical Structure and Stereochemical Features

Selina-3,7(11)-diene belongs to the selinene family of sesquiterpenoids, characterized by a bicyclic framework with specific double-bond positioning. Its IUPAC name, (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene, reflects its trans-fused decalin system and isopropylidene substituent . The compound’s stereochemistry is critical to its physicochemical behavior, with differences in stereoisomerism leading to variations in identifiers such as InChIKeys. For instance, the (4aR,8aR) configuration corresponds to the InChIKey WNRBYZQFEBIUGD-LSDHHAIUSA-N , while alternative stereochemical descriptors may explain discrepancies in older literature .

Molecular and Structural Properties

  • Molecular formula: C15H24\text{C}_{15}\text{H}_{24}

  • Molecular weight: 204.35 g/mol

  • CAS Registry Number: 6813-21-4

  • SMILES: CC1=CCCC2(C1CC(=C(C)C)CC2)C

The compound’s bicyclic structure contributes to its hydrophobic nature, enabling integration into lipid bilayers and interactions with biological membranes—a property shared with many sesquiterpenoids .

Analytical Characterization and Identification

Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for identifying Selina-3,7(11)-diene in complex mixtures. The NIST WebBook provides retention indices (RI) for this compound across multiple chromatographic conditions :

Column TypeActive PhaseKovats RIReferenceConditions
CapillaryDB-5MS1545Maia et al., 200530 m × 0.25 mm × 0.25 μm; He carrier; 3°C/min ramp (60°C to 240°C)
CapillaryHP-5MS1532Siani et al., 200430 m × 0.32 mm × 0.25 μm; He carrier; 5 min hold at 70°C, 3°C/min to 250°C
CapillaryHP-51542Tzakou et al.Not fully specified in available data

These RI values are critical for differentiating Selina-3,7(11)-diene from co-eluting compounds in essential oil analyses.

Physicochemical Properties

The compound’s hydrophobicity (logP4.8\log P \approx 4.8, estimated) and low polarity make it soluble in organic solvents such as hexane and dichloromethane . Its volatility permits efficient separation via GC, while its stability under inert atmospheres allows for long-term storage in dark, cool environments.

Research Implications and Future Directions

While current data emphasize structural and analytical aspects, further studies are needed to elucidate Selina-3,7(11)-diene’s biological roles and potential applications. Its presence in Humulus lupulus suggests possible utility in brewing or phytotherapeutic contexts, paralleling the use of hop-derived terpenes in flavoring and traditional medicine.

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